4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds structurally related to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have demonstrated potential in cancer research. For instance, a study on Co(II) complexes of similar compounds revealed notable in vitro cytotoxicity against the human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017). Additionally, derivatives of indapamide, which share structural similarities, have shown pro-apoptotic activity and anticancer properties, particularly in melanoma cell lines (Yılmaz et al., 2015).
Antimalarial and Antiviral Potential
The compound's related sulfonamide derivatives have been investigated for their antimalarial activity. A study on these derivatives demonstrated significant in vitro antimalarial properties (Fahim & Ismael, 2021). Moreover, their potential application in COVID-19 drug development through computational calculations and molecular docking studies has also been explored.
Application in Monoclonal Antibody Production
Research on compounds with similar structures has indicated their utility in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for medical and pharmaceutical applications (Aki et al., 2021).
Synthesis and Characterization in Chemical Studies
Various studies have focused on the synthesis, characterization, and potential applications of compounds structurally akin to this compound in different chemical contexts. These include the synthesis of related polyamides (Liu et al., 2013) and the exploration of their fluorescent properties and applications in various fields of chemistry.
Cytotoxic Evaluation for Cancer Treatment
Compounds with a similar molecular framework have been synthesized and evaluated for their cytotoxic effects, particularly in the context of cancer treatment (Govindaraj et al., 2021).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)18-8-6-17(7-9-18)21(27)25-22-24-20(14-30-22)19-5-3-4-10-23-19/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWMVHVUZJREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.